N-(3-methoxyphenyl)butane-1-sulfonamide
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Overview
Description
N-(3-methoxyphenyl)butane-1-sulfonamide is an organosulfur compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a sulfonamide group attached to a butane chain, with a methoxyphenyl group as a substituent. It is used in various research applications, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)butane-1-sulfonamide typically involves the reaction of 3-methoxyaniline with butane-1-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-methoxyaniline+butane-1-sulfonyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining consistent reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)butane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Amines
Substitution: Halogenated derivatives
Scientific Research Applications
N-(3-methoxyphenyl)butane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)butane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)butane-1-sulfonamide
- N-(3-chlorophenyl)butane-1-sulfonamide
- N-(3-methoxyphenyl)propane-1-sulfonamide
Uniqueness
N-(3-methoxyphenyl)butane-1-sulfonamide is unique due to the presence of the methoxy group at the meta position, which can influence its chemical reactivity and biological activity. This structural feature can make it more selective in its interactions with molecular targets compared to its analogs.
Properties
IUPAC Name |
N-(3-methoxyphenyl)butane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-3-4-8-16(13,14)12-10-6-5-7-11(9-10)15-2/h5-7,9,12H,3-4,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNWPSMLBDWEER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC(=CC=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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